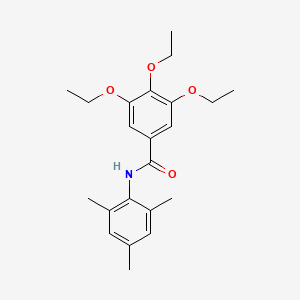![molecular formula C21H28N4O2 B6031343 N-(1-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6031343.png)
N-(1-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine, commonly known as Compound X, is a potent inhibitor of a specific enzyme that plays a crucial role in cancer cell growth and proliferation. The chemical structure of Compound X makes it an attractive candidate for drug development, and its mechanism of action has been extensively studied in recent years.
Mechanism of Action
Compound X inhibits a specific enzyme that plays a crucial role in cancer cell growth and proliferation. The enzyme is involved in the synthesis of a molecule that is essential for DNA replication and cell division. By inhibiting this enzyme, Compound X can effectively stop cancer cell growth and induce apoptosis (programmed cell death). The mechanism of action of Compound X has been extensively studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
Compound X has been shown to have a potent inhibitory effect on cancer cell growth and proliferation. In addition to its anticancer activity, Compound X has also been shown to have anti-inflammatory and neuroprotective effects. The physiological effects of Compound X have been studied in animal models, and the results suggest that it has a favorable safety profile.
Advantages and Limitations for Lab Experiments
One of the main advantages of Compound X is its potent inhibitory activity against the target enzyme. This makes it an attractive candidate for drug development. However, the synthesis of Compound X is a complex and time-consuming process, which can limit its use in lab experiments. In addition, the high potency of Compound X can make it difficult to study its effects in vivo without causing toxicity.
Future Directions
There are several future directions for research on Compound X. One area of research is the development of more efficient synthesis methods to improve yield and purity. Another area of research is the optimization of the pharmacological properties of Compound X to improve its efficacy and safety. In addition, further studies are needed to explore the potential use of Compound X in treating other diseases, such as Alzheimer's disease. Finally, the development of new analogs of Compound X may lead to the discovery of even more potent inhibitors of the target enzyme.
Synthesis Methods
Compound X can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of several organic solvents and requires a high degree of precision to ensure the purity of the final product. The chemical synthesis of Compound X has been described in detail in several scientific publications, and the process has been optimized to improve yield and purity.
Scientific Research Applications
Compound X has been extensively studied for its potential use as an anticancer drug. The enzyme that Compound X inhibits is overexpressed in many types of cancer cells, making it a promising target for drug development. Several studies have shown that Compound X can effectively inhibit cancer cell growth in vitro and in vivo. In addition to its potential use as an anticancer drug, Compound X has also been studied for its potential use in treating other diseases, such as Alzheimer's disease.
properties
IUPAC Name |
[6-(pentan-2-ylamino)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-5-16(2)24-20-8-7-17(14-23-20)21(26)25-12-9-18(10-13-25)27-19-6-4-11-22-15-19/h4,6-8,11,14-16,18H,3,5,9-10,12-13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBXXVNZDCJWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 2-{[3-(4-fluorophenyl)acryloyl]amino}terephthalate](/img/structure/B6031271.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6031290.png)

![3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6031298.png)
![N-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isonicotinamide](/img/structure/B6031301.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(methoxyacetyl)-2-piperidinecarboxamide](/img/structure/B6031308.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(1-phenylethyl)propanamide](/img/structure/B6031311.png)
![N-[3-(4-morpholinyl)propyl]-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6031315.png)

![2-cyclopropyl-6-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6031360.png)
![1-(4-chlorobenzyl)-N-[(4-fluorophenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6031368.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6031374.png)